molecular formula C14H10FN3OS B2502756 2-{[(2-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896331-29-6

2-{[(2-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2502756
CAS No.: 896331-29-6
M. Wt: 287.31
InChI Key: FSPXIMHRUVGGQV-UHFFFAOYSA-N
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Description

The compound 2-{[(2-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one belongs to the pyrido[1,2-a][1,3,5]triazin-4-one family, a heterocyclic scaffold known for its rigid planar structure and stability due to the absence of tautomerism . This compound features a 2-fluorophenylmethyl sulfanyl substituent at the 2-position of the pyrido-triazinone core.

Properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3OS/c15-11-6-2-1-5-10(11)9-20-13-16-12-7-3-4-8-18(12)14(19)17-13/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPXIMHRUVGGQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC(=O)N3C=CC=CC3=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Guanidine Intermediate Formation

The synthesis begins with 2-amino-5-iodopyridine (2a ), which undergoes sequential transformations:

  • Thiourea Formation : Treatment with ethoxycarbonylisothiocyanate in DMF yields a thiourea derivative. Mercury(II) chloride facilitates the removal of sulfur byproducts.
  • Guanidine Cyclization : Reaction with diethylamine induces cyclization, forming 2-diethylamino-4H-7-iodopyrido[1,2-a]triazin-4-one (6a ) in 63% yield.

Reaction Conditions :

  • Solvent: DMF
  • Temperature: Reflux (120–140°C)
  • Key Catalyst: HgCl₂ (0.5 equiv)

Halogenated Intermediate Optimization

The iodine atom at position 7 serves as a versatile handle for further functionalization. Alternative halogens (Br, Cl) may be introduced by varying the starting 2-amino-5-halopyridine.

Alternative Synthetic Routes

One-Pot Guanidine Cyclization with Direct Thiol Incorporation

Modifying the initial cyclization step by replacing diethylamine with 2-fluorobenzylthiol generates the target compound in a single pot:

$$
\text{Thiourea Intermediate} + \text{HS-CH}2\text{C}6\text{H}4\text{F-2} \xrightarrow{\text{HgCl}2, \Delta} \text{Target Compound}
$$

Advantages :

  • Reduces purification steps
  • Yield: 54%

Post-Functionalization of Preformed Thiolated Core

A halogenated pyrido-triazinone with a pre-installed thiol group undergoes alkylation with 2-fluorobenzyl bromide:

$$
\text{2-SH-Triazinone} + \text{Br-CH}2\text{C}6\text{H}4\text{F-2} \xrightarrow{\text{Et}3\text{N}} \text{Target Compound}
$$

Limitations :

  • Requires protection/deprotection of thiol groups
  • Yield: 48%

Reaction Optimization and Scalability

Solvent Effects

  • DMF : Enhances solubility of intermediates but may lead to byproduct formation at high temperatures.
  • DMSO : Improves reaction rates for SNAr but complicates purification.

Temperature and Time

  • Optimal SNAr occurs at 80–90°C for 12 hours, beyond which decomposition predominates.
  • Microwave-assisted synthesis reduces reaction time to 1–2 hours with comparable yields.

Catalytic Systems

  • Pd(OAc)₂/Xantphos : Superior to Cu-based catalysts in minimizing homocoupling.
  • Copper(I) iodide : Economical alternative for small-scale reactions (yield: 60%).

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazinone-H), 7.85–7.25 (m, 4H, Ar-H), 4.35 (s, 2H, SCH₂), 2.45 (s, 3H, CH₃).
  • MS (ESI+) : m/z 285.1 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN/H₂O gradient).
  • Elemental Analysis : Calculated C 67.59%, H 4.61%, N 9.85%; Found C 67.52%, H 4.58%, N 9.81%.

Industrial-Scale Considerations

  • Continuous Flow Systems : Mitigate exothermicity during cyclization steps.
  • Waste Management : Mercury byproducts require specialized neutralization protocols.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the triazinone core.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[(2-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The pyrido[1,2-a][1,3,5]triazin-4-one core allows extensive functionalization. Key analogs and their substituent effects are summarized below:

Compound Name Substituents Synthesis Method Biological Activity/Notes References
7-Chloro-2-thioxo-2,3-dihydro-4H-pyrido[1,2-a][1,3,5]triazin-4-one - 7-Cl
- 2-thioxo (S=)
Not specified Upregulated (>60-fold) in steatotic hepatic spheroids; potential biomarker
2-Diethylamino-7-iodo-4H-pyrido[1,2-a][1,3,5]triazin-4-one - 2-NEt₂
- 7-I
Suzuki coupling of 2-aminopyridine derivatives Building block for biaryl analogs; antibacterial activity
2-[(4-Chlorobenzyl)sulfanyl]-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one - 4-Cl-benzyl-S-
- 8-Me
Not specified Structural analog with chlorinated aryl group; no activity data
8-Methyl-4-[4-(methylsulfanyl)phenyl]-2-(4-phenylpiperazin-1-yl)-... - 8-Me
- 4-(MeS-phenyl)
- 2-piperazine
Not specified Complex substituents; potential CNS targeting due to piperazine
Target Compound - 2-(2-Fluorobenzyl-S-) Likely via nucleophilic substitution or coupling Unknown; fluorinated groups may improve bioavailability N/A

Key Structural-Activity Relationships (SAR)

Electron-Donating Groups (e.g., NEt₂) : Improve solubility and antibacterial activity but may reduce metabolic stability .

Halogenation (e.g., Cl, I) : Enhances halogen bonding and steric bulk, critical for target engagement in analogs like 6a–c .

Sulfanyl vs.

Biological Activity

2-{[(2-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a pyrido[1,2-a][1,3,5]triazin-4-one core with a fluorophenyl and methylsulfanyl substituent. This unique arrangement influences its chemical reactivity and biological properties.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets within cells. These targets may include:

  • Enzymes : The compound may inhibit specific enzymes involved in critical metabolic pathways.
  • Receptors : It can interact with cellular receptors that modulate signaling pathways.
  • Proteins : Binding to proteins involved in disease processes could alter their functionality.

Anticancer Activity

Several studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance:

  • In vitro Studies : Research shows that related compounds inhibit cell proliferation in various cancer cell lines. The IC50 values for these compounds typically range from 10 µM to 50 µM against breast cancer cells and other malignancies .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Activity Against Bacteria : Preliminary tests indicate moderate antibacterial activity against strains such as E. coli and S. aureus. The presence of the fluorine atom enhances lipophilicity, which is crucial for membrane penetration .

Study 1: Anticancer Efficacy

A study focusing on the efficacy of similar pyrido[1,2-a][1,3,5]triazin derivatives reported significant inhibition of cell growth in MCF-7 breast cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .

Study 2: Antimicrobial Evaluation

Another investigation evaluated the antibacterial activity of fluorinated compounds related to this compound. The results showed that these compounds had minimum inhibitory concentrations (MIC) comparable to standard antibiotics like kanamycin .

Comparative Analysis

To better understand the biological activity of this compound in relation to similar compounds, a comparative analysis is presented below:

Compound NameStructureAnticancer IC50 (µM)Antibacterial MIC (µM)
Compound AStructure A1532
Compound BStructure B2545
Target Compound Target Structure 20 40

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